molecular formula C6H12O4 B1673598 Kethoxal CAS No. 27762-78-3

Kethoxal

Cat. No.: B1673598
CAS No.: 27762-78-3
M. Wt: 148.16 g/mol
InChI Key: YRCRRHNVYVFNTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ketoxal can be synthesized through the oxidation of 1,2-diols or alkenes. One common method involves the oxidative cleavage of 1,2-diols using reagents such as lead tetraethanoate or sodium periodate . Another method includes the oxidation of primary alcohols to aldehydes, followed by further oxidation to ketones using inorganic reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Industrial Production Methods

Industrial production of ketoxal typically involves the large-scale oxidation of alkenes or 1,2-diols under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ketoxal undergoes various chemical reactions, including:

    Oxidation: Ketoxal can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: Ketoxal can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with ketoxal under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ketoxal has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

27762-78-3

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

3-ethoxy-1,1-dihydroxybutan-2-one

InChI

InChI=1S/C6H12O4/c1-3-10-4(2)5(7)6(8)9/h4,6,8-9H,3H2,1-2H3

InChI Key

YRCRRHNVYVFNTM-UHFFFAOYSA-N

SMILES

CCOC(C)C(=O)C(O)O

Canonical SMILES

CCOC(C)C(=O)C(O)O

Appearance

Solid powder

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ethoxy-2-oxobutyraldehyde
kethocal
kethoxal

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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